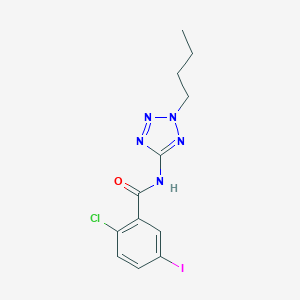![molecular formula C19H23F2NO2 B251225 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide, also known as ADAMANT, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the adamantane family of compounds, which are known for their unique chemical and physical properties. ADAMANT has been shown to have a number of interesting properties, including the ability to modulate the activity of certain enzymes and receptors in the body. In
科学研究应用
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been studied for a number of different applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have activity against a number of different enzymes and receptors that are involved in the development and progression of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide is not fully understood, but it is thought to work by binding to specific enzymes and receptors in the body. This binding can either activate or inhibit the activity of these enzymes and receptors, leading to a range of different physiological effects.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer, which could make it a promising drug candidate for the treatment of this disease. It has also been shown to have activity against certain receptors in the brain that are involved in the development of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. This makes it a useful tool for studying the activity of enzymes and receptors in the body. However, one limitation of using 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.
未来方向
There are a number of different directions that future research on 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide could take. One area of research that is particularly promising is the development of new drugs for the treatment of cancer. 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have activity against a number of different enzymes that are involved in the development of cancer, and further research could lead to the development of new drugs that target these enzymes. Another area of research that could be explored is the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease. 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have activity against certain receptors in the brain that are involved in the development of these diseases, and further research could lead to the development of new drugs that target these receptors.
合成方法
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide can be synthesized using a number of different methods, but one of the most commonly used is the reaction of 2-bromo-N-(2-fluorophenyl)acetamide with 1-adamantyllithium in the presence of a palladium catalyst. This reaction produces 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide in good yields and with high purity.
属性
分子式 |
C19H23F2NO2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H23F2NO2/c20-18(21)24-16-4-2-1-3-15(16)22-17(23)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,18H,5-11H2,(H,22,23) |
InChI 键 |
FWDYCYCFWRLWKN-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4OC(F)F |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251142.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251145.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)

![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)
